- Enamine-based domino strategy for C-acylation/deacetylation of acetoacetamides. A practical synthesis of β-keto amides, Synlett, 2010, (8), 1273-1275

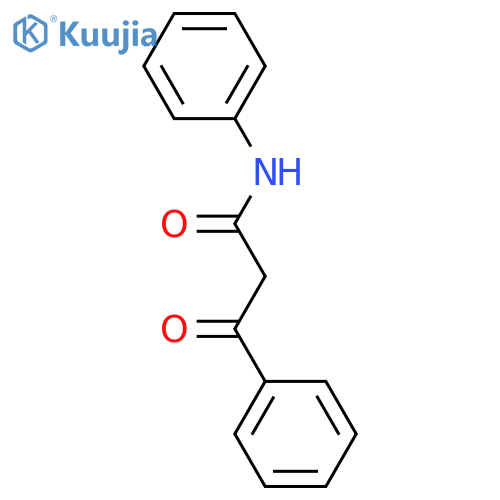

Cas no 959-66-0 (2-Benzoylacetanilide)

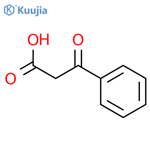

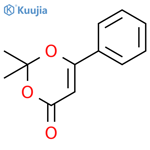

2-Benzoylacetanilide structure

Nombre del producto:2-Benzoylacetanilide

Número CAS:959-66-0

MF:C15H13NO2

Megavatios:239.269223928452

MDL:MFCD00003084

CID:94593

PubChem ID:70398

2-Benzoylacetanilide Propiedades químicas y físicas

Nombre e identificación

-

- 3-Oxo-N,3-diphenylpropanamide

- 2-BENZOYLACETANILIDE

- 2-BENZOYLACETOANILIDE

- N-PHENYLACETAMIDE 3-oxo-3-phenylpropionan

- ilide

- N,3-Diphenyl-3-oxopropionamide

- N-Phenyl-β-oxobenzenepropanamide

- Acetanilide BP

- USP

- Benzoylacetanilide

- 3-Oxo-3-phenylpropionanilide

- Benzenepropanamide, .beta.-oxo-N-phenyl-

- Acetamide,N-(2-benzoylphenyl)-

- XRZDIHADHZSFBB-UHFFFAOYSA-N

- 3-oxo-3-phenyl-N-phenylpropanamide

- NSC210265

- alpha-Benzoylacetanilide

- Benzoylacetoanilide; 98%

- .alpha.-Benzoylacetanilide

- .alpha.-Benzoylacetoanilide

- Oprea1_091654

- MLS001180391

- 3-oxo-

- Acetanilide, 2-benzoyl- (6CI, 7CI, 8CI)

- β-Oxo-N-phenylbenzenepropanamide (ACI)

- N-Phenylbenzoylacetamide

- NSC 210265

- MFCD00003084

- 2-Benzoylacetanilide, 98%

- J-640238

- HMS1760D03

- NSC-210265

- SMR000476093

- AKOS000266773

- UNII-F2F5R8VPP9

- 3-[(2-methoxyphenyl)-phenyl-methyl]pentanedinitrile

- SCHEMBL1098345

- CHEMBL1704955

- F2F5R8VPP9

- D88713

- J-800245

- J-640246

- 3-Oxo-N,3-diphenylpropanamide #

- AF-628/30935026

- 3-oxo-N,3-diphenyl-propionamide

- propanamide, 3-oxo-3,N-diphenyl-

- [Bis(3Facetoxy)iodo]pentafluorobenzene

- HMS2804A18

- AS-59721

- EN300-16262

- Z55119693

- AC-907/25014381

- B0904

- NS00040466

- EINECS 213-503-7

- 959-66-0

- DTXSID00242024

- 2-Benzoylacetanilide

-

- MDL: MFCD00003084

- Renchi: 1S/C15H13NO2/c17-14(12-7-3-1-4-8-12)11-15(18)16-13-9-5-2-6-10-13/h1-10H,11H2,(H,16,18)

- Clave inchi: XRZDIHADHZSFBB-UHFFFAOYSA-N

- Sonrisas: O=C(CC(C1C=CC=CC=1)=O)NC1C=CC=CC=1

Atributos calculados

- Calidad precisa: 239.09500

- Masa isotópica única: 239.094629

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 18

- Cuenta de enlace giratorio: 4

- Complejidad: 289

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Carga superficial: 0

- Recuento de constructos de variantes mutuas: 5

- Xlogp3: 3.2

- Superficie del Polo topológico: 46.2

Propiedades experimentales

- Color / forma: Powder

- Denso: 1.205

- Punto de fusión: 105.0 to 108.0 deg-C

- Punto de ebullición: 473.6°C at 760 mmHg

- Punto de inflamación: 194.5°C

- índice de refracción: 1.624

- Disolución: acetone: soluble25mg/mL, clear, colorless to faintly yellow

- PSA: 46.17000

- Logp: 2.97110

- Disolución: Soluble in ethanol and chloroform, slightly soluble in water and benzene

2-Benzoylacetanilide Información de Seguridad

- Palabra de señal:Warning

- Instrucciones de peligro: H302-H315-H319-H332-H335

- Declaración de advertencia: P261-P280-P305+P351+P338

- Número de transporte de mercancías peligrosas:NONH for all modes of transport

- Wgk Alemania:2

- Código de categoría de peligro: 36/37/38

- Instrucciones de Seguridad: S26; S36/37/39

- Rtecs:AB4542950

- Condiciones de almacenamiento:Inert atmosphere,Room Temperature(BD71129)

- Términos de riesgo:R36/37/38

2-Benzoylacetanilide Datos Aduaneros

- Código HS:2924299090

- Datos Aduaneros:

China Customs Code:

2924299090Overview:

2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to, packing

Summary:

2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-Benzoylacetanilide PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110715-1g |

N-Phenylbenzoylacetamide |

959-66-0 | 98% | 1g |

¥90.00 | 2024-04-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110715-5g |

N-Phenylbenzoylacetamide |

959-66-0 | 98% | 5g |

¥266.00 | 2024-04-23 | |

| Enamine | EN300-16262-10.0g |

3-oxo-N,3-diphenylpropanamide |

959-66-0 | 95.0% | 10.0g |

$173.0 | 2025-03-21 | |

| TRC | B207923-100mg |

2-Benzoylacetanilide |

959-66-0 | 100mg |

$ 65.00 | 2022-06-07 | ||

| Chemenu | CM304835-100g |

2-Benzoylacetanilide |

959-66-0 | 95% | 100g |

$219 | 2021-06-16 | |

| Fluorochem | 226655-25g |

3-Oxo-N,3-diphenylpropanamide |

959-66-0 | 95% | 25g |

£81.00 | 2022-02-28 | |

| Enamine | EN300-16262-25.0g |

3-oxo-N,3-diphenylpropanamide |

959-66-0 | 95.0% | 25.0g |

$253.0 | 2025-03-21 | |

| Ambeed | A503927-5g |

2-Benzoylacetanilide |

959-66-0 | 98% | 5g |

$29.0 | 2025-02-20 | |

| Enamine | EN300-16262-0.1g |

3-oxo-N,3-diphenylpropanamide |

959-66-0 | 95.0% | 0.1g |

$26.0 | 2025-03-21 | |

| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80780-5mg |

2-Benzoylacetanilide |

959-66-0 | 98.0% | 5mg |

¥100 | 2021-05-07 |

2-Benzoylacetanilide Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Trifluoroacetic acid Solvents: Trifluoroacetic acid ; 40 min, rt

1.2 Reagents: Sodium acetate Solvents: Water ; rt

1.2 Reagents: Sodium acetate Solvents: Water ; rt

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ; rt

Referencia

- One-Pot Synthesis of 3-Hydroxyquinolin-2(1H)-ones from N-Phenylacetoacetamide via PhI(OCOCF3)2-Mediated α-Hydroxylation and H2SO4-Promoted Intramolecular Cyclization, Journal of Organic Chemistry, 2013, 78(11), 5385-5392

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Lithium diisopropylamide Solvents: Diethyl ether ; -78 °C; 25 min, -78 °C

1.2 Solvents: Diethyl ether ; -78 °C; 2 h, -78 °C → rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Solvents: Diethyl ether ; -78 °C; 2 h, -78 °C → rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

Referencia

- Scaffold hopping approach on the route to selective tankyrase inhibitors, European Journal of Medicinal Chemistry, 2014, 87, 611-623

Synthetic Routes 4

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Hydrochloric acid

Referencia

- Nucleophilic behavior of 1-substituted morpholino ethenes, Tetrahedron, 1978, 34(16), 2537-43

Synthetic Routes 6

Synthetic Routes 7

Condiciones de reacción

1.1 Catalysts: 1-Butyl-3-methylimidazolium hydroxide Solvents: Toluene ; 2 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt

Referencia

- Selective exploitation of acetoacetate carbonyl groups using imidazolium based ionic liquids: synthesis of 3-oxo-amides and substituted benzimidazoles, Tetrahedron Letters, 2016, 57(30), 3298-3302

Synthetic Routes 8

Condiciones de reacción

1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; 6 h, 60 °C

Referencia

- Pd-Catalyzed Carbonylation of Diazo Compounds at Atmospheric Pressure: A Catalytic Approach to Ketenes, Journal of the American Chemical Society, 2011, 133(12), 4330-4341

Synthetic Routes 9

Synthetic Routes 10

Condiciones de reacción

1.1 3 min, 178 °C

Referencia

- An efficient and rapid synthesis of β-carboxamide derivatives, using 2,2-dimethyl-2H,4H-1,3-dioxin-4-ones, by microwave irradiation, Tetrahedron Letters, 2003, 44(43), 7957-7959

Synthetic Routes 11

Condiciones de reacción

1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Toluene ; 1 h, 150 °C

Referencia

- Cooperative Heterogeneous Organocatalysis and Homogeneous Metal Catalysis for the One-Pot Regioselective Synthesis of 2-Pyridones, Advanced Synthesis & Catalysis, 2012, 354(11-12), 2084-2088

Synthetic Routes 12

Synthetic Routes 13

Condiciones de reacción

Referencia

- Reaction of 6-aryl-2,2-dimethyl-1,3-dioxin-4-ones with aromatic amines and o-phenylenediamine, Zhurnal Organicheskoi Khimii, 1988, 24(1), 210-17

Synthetic Routes 14

Condiciones de reacción

1.1 Solvents: Tetrahydrofuran ; 36 h

Referencia

- Catalyst- and Additive-Free Approach to Constructing Benzo-oxazine, Benzo-oxazepine, and Benzo-oxazocine: O Atom Transfer and C=O, C-N, and C-O Bond Formation at Room Temperature, Organic Letters, 2021, 23(21), 8189-8193

Synthetic Routes 15

Synthetic Routes 16

Condiciones de reacción

1.1 Catalysts: Copper(II) triflate Solvents: 1,2-Dichloroethane , Water ; 12 h, 80 °C

Referencia

- Chemoselective Cu-catalyzed synthesis of diverse N-arylindole carboxamides, β-oxo amides and N-arylindole-3-carbonitriles using diaryliodonium salts, Organic & Biomolecular Chemistry, 2021, 19(5), 1109-1114

Synthetic Routes 17

Condiciones de reacción

1.1 Reagents: Trifluoroacetic acid Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: Tetrahydrofuran ; 22 - 30 h, 80 °C

Referencia

- Palladium catalyzed hydrolysis-free arylation of aliphatic nitriles for the synthesis of 4-arylquinolin-2-one/pyrazolone derivatives, Tetrahedron Letters, 2021, 79,

Synthetic Routes 18

Synthetic Routes 19

Condiciones de reacción

1.1 Reagents: Sodium hydride Solvents: Toluene ; rt

1.2 rt; 1 - 3 h, reflux

1.3 Reagents: Ammonium chloride Solvents: Water

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7

1.2 rt; 1 - 3 h, reflux

1.3 Reagents: Ammonium chloride Solvents: Water

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7

Referencia

- Highly Enantioselective Epoxidation Catalyzed by Cinchona Thioureas: Synthesis of Functionalized Terminal Epoxides Bearing a Quaternary Stereogenic Center, Chemistry - A European Journal, 2012, 18(20), 6152-6157

Synthetic Routes 20

2-Benzoylacetanilide Raw materials

- 3-Oxo-3-phenylpropanoic acid

- N-Phenylhydroxylamine

- Ethyl benzoylacetate

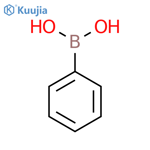

- Phenylboronic acid

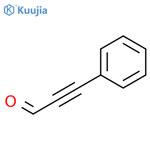

- 3-Phenylpropiolaldehyde

- 4H-1,3-Dioxin-4-one, 2,2-dimethyl-6-phenyl-

- 3-oxo-3-phenyl-propanenitrile

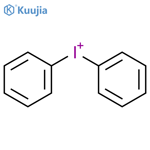

- Iodonium, diphenyl-

- Acetophenone

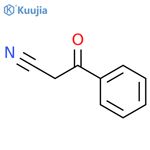

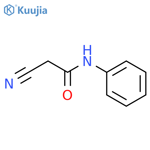

- 2-Cyano-N-phenylacetamide

- 2-Propenamide, 3-(4-morpholinyl)-N,3-diphenyl-

- alpha-diazoacetophenone

- Carbamic acid, N-[2-[[2-benzoyl-1-methyl-3-oxo-3-(phenylamino)-1-propen-1-yl]amino]ethyl]-, 1,1-dimethylethyl ester

2-Benzoylacetanilide Preparation Products

2-Benzoylacetanilide Literatura relevante

-

Kun Liu,Xinye Shang,Yuyu Cheng,Xiaoyong Chang,Pengfei Li,Wenjun Li Org. Biomol. Chem. 2018 16 7811

-

Likai Xia,Yong Rok Lee RSC Adv. 2014 4 36905

-

Raju S. Thombal,Seoung-Tae Kim,Mu-Hyun Baik,Yong Rok Lee Chem. Commun. 2019 55 2940

-

Fushuai Li,Xuling Chen,Shuai Liang,Zhenyan Shi,Pengfei Li,Wenjun Li Org. Chem. Front. 2020 7 3446

-

Shizuka Mei Bautista Maezono,Ga Eul Park,Yong Rok Lee Org. Chem. Front. 2018 5 3447

Clasificación relacionada

- Disolventes y químicos orgánicos Compuestos Orgánicos aminas/sulfonamidas

- Disolventes y químicos orgánicos Compuestos Orgánicos Compuestos orgánicos de oxígeno Compuestos orgánicos de oxígeno cetonas

- Disolventes y químicos orgánicos Compuestos Orgánicos Compuestos orgánicos de oxígeno Compuestos orgánicos de oxígeno compuestos carbonilo cetonas

959-66-0 (2-Benzoylacetanilide) Productos relacionados

- 33228-40-9(N-(4-Pentanoylphenyl)acetamide)

- 7470-51-1(N-(4-acetylphenyl)propanamide)

- 2228234-45-3(5-(1-aminocyclohexyl)-N,N,4-trimethyl-1,3-thiazol-2-amine)

- 756828-90-7([(1,3-Dioxaindan-5-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate)

- 2107960-61-0(2-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylacetonitrile)

- 1358805-13-6(2-[1-(4-Fluorophenyl)cyclobutyl]acetic acid)

- 2228168-10-1(3-{1-(tert-butoxy)carbonylazetidin-3-yl}-2-methoxypropanoic acid)

- 19594-21-9(Benzene, 1-(2-ethoxyethoxy)-4-nitro-)

- 2114242-69-0(1-(1-ethoxyethyl)cyclopropane-1-carbonitrile)

- 2680682-08-8(tert-butyl N-(7-bromo-1,1-dioxo-2,3-dihydro-1lambda6-benzothiophen-6-yl)carbamate)

Proveedores recomendados

Jincang Pharmaceutical (Shanghai) Co., LTD.

Miembros de la medalla de oro

Proveedor de China

Reactivos

Synrise Material Co. Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote

Taian Jiayue Biochemical Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Heyuan Broad Spectrum Biotechnology Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Reactivos

Hefei Zhongkesai High tech Materials Technology Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Reactivos